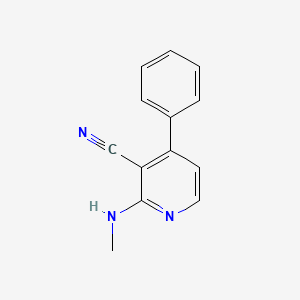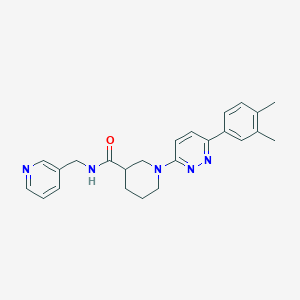
4-Hydrazinyl-1,7-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinyl-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a hydrazine group attached to the fourth position of the 1,7-naphthyridine ring system
Mechanism of Action
Target of Action
It’s worth noting that 1,8-naphthyridines, a related class of compounds, have been found to exhibit diverse biological activities and are used in the treatment of bacterial infections .
Biochemical Pathways
Related compounds such as 1,8-naphthyridines have been found to have wide applicability in medicinal chemistry .
Result of Action
Related compounds have been found to exhibit antimicrobial and anticancer activities .
Biochemical Analysis
Biochemical Properties
Naphthyridine derivatives, to which this compound belongs, have been found to exhibit a wide range of biological activities, including anticancer, antimalarial, anti-inflammatory, and antiallergic activities
Cellular Effects
It is known that naphthyridine derivatives can have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-1,7-naphthyridine typically involves the reaction of 1,7-naphthyridine with hydrazine hydrate. One common method includes the cyclization of 2-cyano-3-pyridylacetonitrile under microwave-promoted conditions, which is both efficient and eco-friendly . The reaction is carried out in the presence of a suitable catalyst and solvent, often resulting in high yields and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinyl-1,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the hydrazine group, leading to different functionalized derivatives.
Substitution: The hydrazine group can participate in substitution reactions, forming new bonds with other chemical entities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached to the naphthyridine ring system .
Scientific Research Applications
4-Hydrazinyl-1,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as an anticancer and antimicrobial agent.
Comparison with Similar Compounds
1,8-Naphthyridine: Known for its diverse biological activities and use in drug development.
2,7-Naphthyridine: Exhibits antimicrobial and anticancer properties.
1,5-Naphthyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: 4-Hydrazinyl-1,7-naphthyridine stands out due to the presence of the hydrazine group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials with specialized functions.
Properties
IUPAC Name |
1,7-naphthyridin-4-ylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-12-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPXMAYTGSCHRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NC=CC(=C21)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopentyl-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2396290.png)
![(E)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2396293.png)


![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2396299.png)
![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2396301.png)
![N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2396302.png)
![3-((1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2396304.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2396305.png)





